Cas no 50369-42-1 (3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole)

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole structure
50369-42-1 structure
商品名:3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
CAS番号:50369-42-1
MF:
メガワット:
MDL:MFCD09971478
CID:4654321
PubChem ID:28383504

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
    • MDL: MFCD09971478

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-31395-10.0g
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%
10.0g
$1593.0 2023-04-20
Enamine
EN300-31395-0.05g
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%
0.05g
$66.0 2023-09-05
Enamine
EN300-31395-5.0g
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%
5.0g
$1075.0 2023-04-20
Chemenu
CM467628-500mg
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%+
500mg
$334 2024-07-16
Chemenu
CM467628-100mg
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%+
100mg
$140 2024-07-16
TRC
C375293-25mg
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1
25mg
$ 50.00 2022-04-01
TRC
C375293-50mg
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1
50mg
$ 95.00 2022-04-01
Chemenu
CM467628-250mg
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%+
250mg
$188 2024-07-16
Enamine
EN300-31395-0.5g
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%
0.5g
$271.0 2023-09-05
Enamine
EN300-31395-0.25g
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
50369-42-1 95%
0.25g
$142.0 2023-09-05

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole 関連文献

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazoleに関する追加情報

3-Chloro-4-Methyl-5-Phenyl-4H-1,2,4-Triazole: A Comprehensive Overview

The compound with CAS No 50369-42-1, commonly referred to as 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a five-membered ring containing three nitrogen atoms. The 1,2,4-triazole core structure is particularly notable for its stability and reactivity, making it a valuable scaffold in organic synthesis.

Recent studies have highlighted the potential of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole as a precursor in the synthesis of various bioactive compounds. For instance, researchers have explored its role in the development of antifungal agents and anticancer drugs. The chlorine substituent at position 3 and the methyl group at position 4 contribute to the molecule's electronic properties, enhancing its reactivity in various chemical transformations. Additionally, the phenyl group at position 5 imparts aromaticity and improves the molecule's solubility in organic solvents.

The synthesis of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. One common approach involves the reaction of an appropriate chlorinated intermediate with a diamine derivative under acidic conditions. The resulting product is then purified using chromatographic techniques to ensure high purity. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that minimize waste and reduce environmental impact.

In terms of applications, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole has found significant use in materials science as a building block for advanced materials such as coordination polymers and metal organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with applications in gas storage and catalysis. Furthermore, its unique electronic properties make it a promising candidate for optoelectronic devices.

Recent research has also focused on the biological activity of 3-chloro derivatives, including this compound. Studies have shown that certain analogs exhibit potent inhibitory effects against enzymes involved in cancer progression. The methyl group at position 4 plays a critical role in modulating the compound's bioavailability and pharmacokinetics. These findings underscore the potential of this compound as a lead molecule in drug discovery programs.

The versatility of 3-chloro derivatives like this compound is further demonstrated by their use in agrochemicals. For example, certain triazole derivatives are known for their fungicidal activity and are widely used in crop protection. The incorporation of a phenyl group into the structure enhances the compound's lipophilicity, which is crucial for its activity against fungal pathogens.

In conclusion, 3-chloro derivatives, particularly CAS No 50369–42–1 (3-chloro–4–methyl–5–phenyl–4H–1–2–4–triazole) represent a class of compounds with immense potential across multiple disciplines. From drug discovery to materials science and agrochemicals, this compound continues to be a focal point for researchers seeking innovative solutions to complex problems.

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